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CAS No.: 1802929-43-6

Cat. No.: B610203

Get Quote

For Researchers, Scientists, and Drug Development Professionals

PRN1371 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors

(FGFRs) 1, 2, 3, and 4.[1][2][3] Its high selectivity is a critical attribute for a therapeutic

candidate, minimizing the potential for off-target effects and associated toxicities.[3][4] This

guide provides a comparative analysis of PRN1371's cross-reactivity with other kinases,

supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of PRN1371
PRN1371 demonstrates exceptional selectivity for the FGFR family. Broader kinome-wide

biochemical profiling against 251 kinases revealed that only FGFR1-4 and Colony-Stimulating

Factor 1 Receptor (CSF1R) are potently inhibited.[5][6] Notably, its interaction with CSF1R is

non-covalent.[7] The following table summarizes the inhibitory activity of PRN1371 against key

kinases.
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Kinase Target IC50 (nM) Comments

FGFR1 0.6 - 0.7
Potent irreversible covalent

inhibition.[1][5]

FGFR2 1.3
Potent irreversible covalent

inhibition.[1][5]

FGFR3 4.1
Potent irreversible covalent

inhibition.[1][5]

FGFR4 19.3
Potent irreversible covalent

inhibition.[1][5]

CSF1R 8.1

Potent, but non-covalent,

inhibition.[5][7] A significant

difference between

biochemical and cellular

potency has been noted,

suggesting lower physiological

relevance.[7]

VEGFR2 705

Weak inhibition, demonstrating

strong selectivity for FGFR

over VEGFR2.[1]

SRC Not inhibited

Mass spectrometry data shows

no covalent adduct formation

with SRC.[8] Kinase assays

indicate little to no effect on

SRC activity.[8]

YES Not inhibited
Kinase assays indicate little to

no effect on YES activity.[8]

Comparative Selectivity with other Pan-FGFR
Inhibitors
PRN1371 exhibits a more selective profile compared to other covalent pan-FGFR inhibitors

such as FIIN-2 and TAS-120 (Futibatinib). While FIIN-2 and TAS-120 have been shown to form
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covalent adducts with and inhibit SRC family kinases (SRC and YES), PRN1371 does not.[8][9]

This superior selectivity may translate to a better safety profile in clinical applications.[3]

Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP

produced during the enzymatic reaction.

Enzyme and Inhibitor Incubation: A master mix is prepared containing the kinase, buffer (40

mM Tris-HCl, pH 7.5-8.0, 20 mM MgCl₂, 20 mM NaCl, 0.1 mg/mL BSA, 1 mM TCEP, and 4%

DMSO), and varying concentrations of the test inhibitor (e.g., PRN1371) or a vehicle control

(DMSO).[8] This mixture is incubated for a defined period (e.g., 30 minutes) at room

temperature to allow for inhibitor binding.[8]

Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing the

substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 1

hour) at a controlled temperature (e.g., 23°C).[10]

ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP. This step typically requires a 40-minute

incubation.[10]

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to

convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is

then used by a luciferase to generate a luminescent signal, which is proportional to the

amount of ADP produced and, therefore, the kinase activity.[10]

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values

are determined by plotting the percentage of kinase inhibition against the logarithm of the

inhibitor concentration.

Cellular Assay: Inhibition of ERK Phosphorylation
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This assay assesses the ability of an inhibitor to block the downstream signaling of a target

receptor tyrosine kinase in a cellular context.

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded

in 96-well plates and grown overnight.[11] The cells are then serum-starved for 1 hour before

being treated with a concentration series of the inhibitor (e.g., PRN1371) for 1 hour at 37°C.

[11]

Cell Stimulation: Following inhibitor treatment, cells are stimulated with a growth factor such

as FGF2 (to activate the FGFR pathway) or VEGF (to activate the VEGFR pathway) for 10

minutes.[11]

Cell Lysis and Analysis: The reaction is stopped by adding ice-cold PBS, and the cells are

washed.[11] The level of phosphorylated ERK (p-ERK), a downstream effector of the FGFR

signaling pathway, is then determined using methods like Western blotting or an AlphaLISA

SureFire Kit.

Data Analysis: The results are expressed as the percentage of p-ERK inhibition relative to

the stimulated control without the inhibitor. This allows for the determination of the inhibitor's

potency in a cellular environment.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Simplified FGFR signaling pathway and the inhibitory action of PRN1371.
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Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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